2-Chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine
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Overview
Description
2-Chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine is a heterocyclic compound that features a fused ring system combining a thiophene and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine with thiophene derivatives in the presence of a base and a catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thieno[3,2-c]pyridines, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is a key intermediate in the synthesis of potential therapeutic agents, including kinase inhibitors and anti-inflammatory drugs.
Industry: The compound is utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-Chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This interaction often involves hydrogen bonding and hydrophobic interactions with the target protein .
Comparison with Similar Compounds
Similar Compounds
- 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine
- 2-Chloro-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-ylcarbonyl}pyridine
- (±)-Clopidogrel
Uniqueness
2-Chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine is unique due to its specific substitution pattern and the presence of a chlorine atom, which can significantly influence its reactivity and biological activity. This compound’s unique structure allows for selective interactions with biological targets, making it a valuable scaffold in drug discovery .
Properties
IUPAC Name |
2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNS/c8-7-3-5-4-9-2-1-6(5)10-7/h3,9H,1-2,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOVYGFMYALPEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1SC(=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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